molecular formula C12H17N3O3S B6106436 1-(methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide

1-(methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B6106436
M. Wt: 283.35 g/mol
InChI Key: JPZOALYNQOXSDN-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, this compound may bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide to its target molecules.

Cellular Effects

1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the oxidation of substrates . Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic balance . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity. Additionally, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide within cells and tissues involve interactions with specific transporters and binding proteins. This compound may be transported across cell membranes by active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide within tissues can also be affected by its affinity for different cell types and tissue-specific transporters .

Subcellular Localization

The subcellular localization of 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, 1-(methylsulfonyl)-N-3-pyridinyl-3-piperidinecarboxamide may be found in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction using pyridine derivatives and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives with suitable leaving groups in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(Methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-N-(pyridin-2-yl)piperidine-3-carboxamide
  • 1-(Methylsulfonyl)-N-(pyridin-4-yl)piperidine-3-carboxamide
  • 1-(Methylsulfonyl)-N-(quinolin-3-yl)piperidine-3-carboxamide

Comparison: 1-(Methylsulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to the position of the pyridinyl group at the 3-position, which can influence its reactivity and binding properties compared to its isomers and analogs. This positional difference can lead to variations in biological activity and chemical behavior, making it a distinct compound for specific applications.

Properties

IUPAC Name

1-methylsulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-3-4-10(9-15)12(16)14-11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOALYNQOXSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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